2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno[3,2-d]pyrimidine intermediates with chloromethyl and fluorophenyl substituents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction under appropriate conditions.
Coupling Reactions: The fluorophenyl group can engage in coupling reactions with other aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antitubercular activity.
Biological Research: Potential use as a probe in studying biological pathways involving thienopyrimidine derivatives.
Industrial Applications: Possible use in the synthesis of more complex organic molecules for pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, potentially inhibiting key enzymes or pathways essential for bacterial survival . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups that exhibit similar chemical reactivity.
Uniqueness
2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both chloromethyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents is not commonly found in other thienopyrimidine derivatives, making it a compound of interest for further study .
Properties
IUPAC Name |
2-(chloromethyl)-6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQSONIXXQIFSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162732 | |
Record name | 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885460-70-8 | |
Record name | 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885460-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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